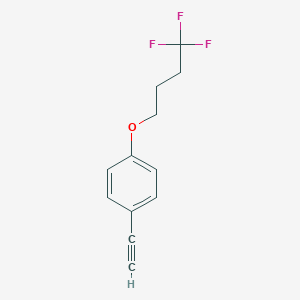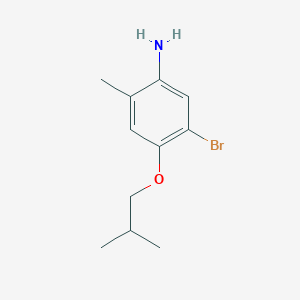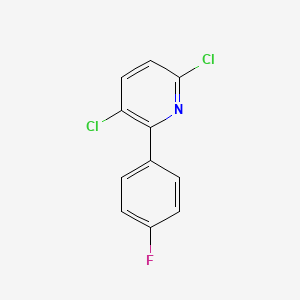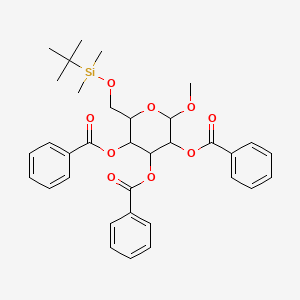![molecular formula C22H43NO4 B12073593 [(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 2-hydroxyethyl oleate involves the esterification of oleic acid (9-octadecenoic acid) with ethylene glycol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is [(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, the laboratory synthesis can be scaled up for commercial purposes. Optimization of reaction conditions and purification steps would be necessary for industrial-scale production.
Analyse Chemischer Reaktionen
2-hydroxyethyl oleate can undergo various chemical reactions:
Ester Hydrolysis: Under alkaline conditions, it can hydrolyze back to oleic acid and ethylene glycol.
Oxidation: It is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.
Reduction: Reduction of the double bond in the oleic acid portion can yield saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions.
Common reagents and conditions depend on the specific reaction type. Major products include hydrolyzed oleic acid, reduced derivatives, and oxidized forms.
Wissenschaftliche Forschungsanwendungen
2-hydroxyethyl oleate finds applications in:
Cosmetics: As an emulsifier and skin-conditioning agent.
Pharmaceuticals: In drug delivery systems due to its amphiphilic nature.
Biomedical Research: Studied for its potential anti-inflammatory and antioxidant properties.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its amphiphilic nature suggests interactions with cell membranes, enzymes, and signaling pathways. Further studies are needed to elucidate specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-hydroxyethyl oleate is unique due to its combination of a hydroxyl group and an ammonium cation. Similar compounds include other fatty acid esters, but few possess both functional groups simultaneously.
Eigenschaften
Molekularformel |
C22H43NO4 |
|---|---|
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium;acetate |
InChI |
InChI=1S/C20H39NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17-18-22)20(21)23;1-2(3)4/h9-10,19,22H,2-8,11-18H2,1H3,(H2,21,23);1H3,(H,3,4)/b10-9-; |
InChI-Schlüssel |
OXALCJALRZOQKS-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)


![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)

![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)
